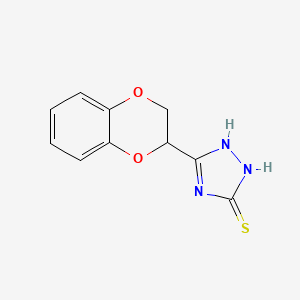![molecular formula C18H18N2O2S B5214404 2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5214404.png)
2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide is a chemical compound that belongs to the benzoxazole family. It has gained immense attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
科学研究应用
2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to have anticancer, anti-inflammatory, and antimicrobial properties. The compound has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results. It has also been tested against various bacterial strains and has shown potent antimicrobial activity.
作用机制
The mechanism of action of 2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell proliferation and inflammation. The compound has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for preventing the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide has been reported to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer cell proliferation. The compound has also been reported to induce the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cancer cells.
实验室实验的优点和局限性
One of the major advantages of using 2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide in laboratory experiments is its potent anticancer and antimicrobial properties. The compound has shown promising results in various in vitro and in vivo studies, making it a potential candidate for drug development. However, one of the limitations of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to dissolve and administer in vivo.
未来方向
There are several future directions for research on 2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide. One of the areas of research is to investigate the mechanism of action of the compound in greater detail. This will help to identify the specific enzymes and proteins that are targeted by the compound and how it induces apoptosis in cancer cells. Another area of research is to optimize the synthesis method of the compound to improve its yield and solubility. Finally, further in vivo studies are needed to evaluate the safety and efficacy of the compound as a potential drug candidate for cancer and microbial infections.
Conclusion:
2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide is a promising chemical compound that has gained significant attention in the field of medicinal chemistry. It has shown potent anticancer and antimicrobial properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments. Further research is needed to fully understand the potential of this compound as a drug candidate for cancer and microbial infections.
合成方法
The synthesis of 2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide involves the reaction of 2-aminobenzoic acid with benzyl chloride, followed by the reaction of the resulting benzyl 2-aminobenzoate with 2-bromoethyl methyl sulfide. The final product is obtained by reacting the intermediate with ammonium carbonate. The yield of this synthesis method is reported to be around 60%.
属性
IUPAC Name |
2-benzyl-N-(2-methylsulfanylethyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-23-10-9-19-18(21)14-7-8-16-15(12-14)20-17(22-16)11-13-5-3-2-4-6-13/h2-8,12H,9-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVZTFWLIIULQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC(=O)C1=CC2=C(C=C1)OC(=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-N-(2-methylsulfanylethyl)-1,3-benzoxazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-N',N'-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)succinamide](/img/structure/B5214321.png)
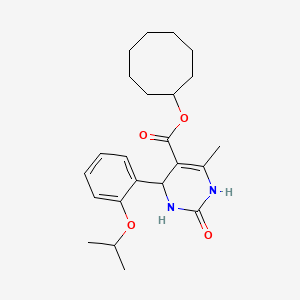
![7-(4-ethylphenyl)-3-methyl-4H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[2,3-c][1,2,4]triazine-4,6,8(7H)-trione](/img/structure/B5214331.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide](/img/structure/B5214335.png)
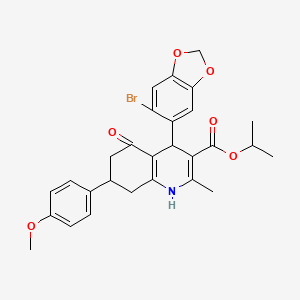
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-3-nitrobenzamide](/img/structure/B5214350.png)
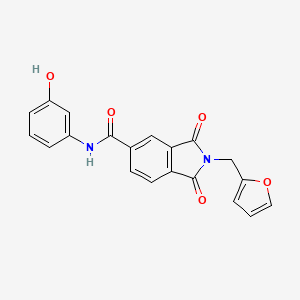
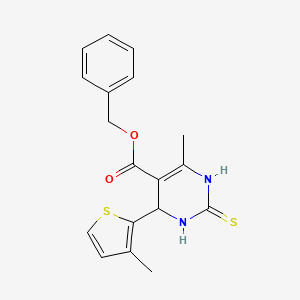
![4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5214385.png)
![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5214390.png)
![N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5214409.png)
![2-[(4-chlorophenyl)thio]-N-(2,6-dimethylphenyl)propanamide](/img/structure/B5214420.png)

